Home > Products > Screening Compounds P122270 > Polymyxin B1 Isoleucine (sulfate)
Polymyxin B1 Isoleucine (sulfate) -

Polymyxin B1 Isoleucine (sulfate)

Catalog Number: EVT-10899034
CAS Number:
Molecular Formula: C56H100N16O17S
Molecular Weight: 1301.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Polymyxin B1 Isoleucine (sulfate) is a cyclic cationic polypeptide antibiotic derived from Bacillus polymyxa. It is a modified form of Polymyxin B1, where isoleucine replaces leucine in the cyclic peptide structure. This modification enhances its antibacterial properties, making it particularly effective against multidrug-resistant Gram-negative bacteria such as Klebsiella pneumoniae, Pseudomonas aeruginosa, and Acinetobacter baumannii .

Source

The primary source of Polymyxin B1 Isoleucine (sulfate) is the fermentation of Bacillus polymyxa strains. These bacteria produce various polymyxin derivatives, including Polymyxin B1 Isoleucine, which can be extracted and purified for medical use .

Classification

Polymyxin B1 Isoleucine (sulfate) belongs to the class of antibiotics known as polymyxins, characterized by their cationic nature and cyclic structure. These compounds are classified as lipopeptides due to their fatty acyl chain that contributes to their membrane-disrupting activity against bacterial cells .

Synthesis Analysis

Methods

The synthesis of Polymyxin B1 Isoleucine (sulfate) involves several peptide coupling reactions. The key steps include:

  • Peptide Coupling: Incorporating isoleucine into the peptide chain, effectively replacing leucine. This step typically utilizes coupling reagents such as carbodiimides.
  • Cyclization: Following the incorporation of isoleucine, the peptide undergoes cyclization to form the characteristic cyclic structure of polymyxins.

Technical Details

In industrial production, fermentation processes are optimized to maximize yield. The extraction and purification involve techniques such as ion-exchange chromatography and crystallization to isolate Polymyxin B1 Isoleucine from other analogs produced during fermentation .

Molecular Structure Analysis

Structure

The molecular structure of Polymyxin B1 Isoleucine (sulfate) features a cyclic arrangement of amino acids with a fatty acyl chain attached to its N-terminal end. The presence of non-proteogenic amino acids, such as d-amino acids, contributes to its unique properties compared to typical peptides .

Data

The molecular formula for Polymyxin B1 Isoleucine (sulfate) is C_59H_100N_16O_16S, with a molecular weight of approximately 1200 Da. The compound exhibits a complex three-dimensional structure that facilitates its interaction with bacterial membranes .

Chemical Reactions Analysis

Types of Reactions

Polymyxin B1 Isoleucine (sulfate) can undergo several chemical reactions, including:

  • Oxidation: Can lead to the formation of oxidized derivatives under specific conditions.
  • Reduction: Alters the peptide structure and may change biological activity.
  • Substitution: Involves modifications at specific amino acid residues, resulting in analogs with varied properties.

Technical Details

Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions are typically mild to maintain the integrity of the peptide structure .

Mechanism of Action

Polymyxin B1 Isoleucine (sulfate) exerts its antibacterial effects primarily through:

  • Membrane Disruption: It binds to the phosphate groups on lipopolysaccharides in Gram-negative bacterial cell membranes. This binding disrupts membrane integrity, leading to increased permeability and leakage of cellular contents.
  • Electrostatic Interactions: The positively charged residues interact with negatively charged lipid A phosphates, displacing divalent cations that stabilize the outer membrane .

This mechanism ultimately results in bacterial cell death due to compromised membrane integrity.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white or off-white powder.
  • Solubility: Soluble in water and certain organic solvents.

Chemical Properties

  • Stability: Polymyxin B1 Isoleucine can degrade through racemization in acidic environments.
  • pH Sensitivity: Stability varies with pH; optimal conditions are usually neutral to slightly alkaline .

Relevant analyses indicate that maintaining appropriate storage conditions is crucial for preserving its efficacy.

Applications

Polymyxin B1 Isoleucine (sulfate) has several significant applications:

  • Medical Use: It is primarily investigated for treating infections caused by multidrug-resistant Gram-negative bacteria.
  • Research Applications: Employed in studies on bacterial membrane interactions and resistance mechanisms.
  • Industrial Use: Utilized in developing new antimicrobial agents and formulations due to its potent antibacterial properties .
Biosynthesis and Structural Lineage of Polymyxin B1 Isoleucine (Sulfate)

Nonribosomal Peptide Synthetase (NRPS) Systems in Paenibacillus polymyxa

Polymyxin B1 isoleucine, like other polymyxins, is biosynthesized by Gram-positive soil bacterium Paenibacillus polymyxa via a complex nonribosomal peptide synthetase (NRPS) pathway. This ribosome-independent system employs mega-enzymes organized into multi-modular assembly lines, where each module is responsible for incorporating and modifying a specific amino acid into the growing peptide chain [2] [3] [7]. The NRPS gene cluster for polymyxin biosynthesis is substantial, typically spanning ~40–45 kilobases and encoding three core synthetase genes (pmxA, pmxB, pmxC) alongside auxiliary genes for tailoring and transport [2] [8].

Each NRPS module minimally contains three core domains:

  • Adenylation (A) Domain: Selects and activates the specific amino acid substrate using ATP to form an aminoacyl-adenylate.
  • Thiolation (T) or Peptidyl Carrier Protein (PCP) Domain: Binds the activated amino acid via a phosphopantetheine linker.
  • Condensation (C) Domain: Catalyzes peptide bond formation between the upstream-bound amino acid/peptide and the current module's amino acid.

Crucially, specialized domains are integrated for the incorporation of non-proteinogenic amino acids and cyclization. Polymyxin B1 isoleucine biosynthesis requires the specific activation and incorporation of six molecules of the diamine L-2,4-diaminobutyric acid (L-Dab). Recent research has pinpointed key residues within the A domains responsible for L-Dab recognition. Specifically, in Paenibacillus polymyxa strains (including PKB1 and NBRC3020), conserved residues Glu281, Asp344, and Asp238 (numbering based on specific module analysis) within the A domain substrate-binding pocket are essential for recognizing the side-chain amino group and main chain of L-Dab [4].

The final module typically contains a Thioesterase (TE) Domain, which releases the linear decapeptide from the synthetase and simultaneously catalyzes the head-to-tail cyclization between the N-terminal fatty acyl chain's carbonyl carbon and the amino group of the residue at position 4 (typically L-Dab4), forming the characteristic heptapeptide ring structure [7] [6]. Concomitant with this, the fatty acid moiety (typically (+)-6-methyloctanoic acid for Polymyxin B1 variants) is activated and attached to the N-terminus of the linear peptide chain by a dedicated initiation module or a specialized condensation domain acting on the fatty acid [5] [7].

Table 1: Core Domains in NRPS Modules for Polymyxin B Biosynthesis

DomainFunctionCritical Features in Polymyxin Synthesis
Adenylation (A)Selects and activates amino acid substrate using ATPSpecific A domains recognize L-Dab, D-Phe/D-Leu, L-Thr/L-Leu/L-Ile; Key residues (e.g., Glu281, Asp344, Asp238 in L-Dab A domains) identified [4].
Thiolation (T)/PCPBinds activated amino acid/peptide via phosphopantetheinyl armCarrier for intermediates during chain elongation.
Condensation (C)Forms peptide bond between upstream and current amino acid/peptideOrchestrates sequential peptide chain growth.
Epimerization (E)(If present) Converts L-amino acid to D-amino acidEssential for generating D-Phe6/D-Leu6 or D-Leu6 in colistin.
Thioesterase (TE)(Terminal Module) Releases peptide; Catalyzes macrocyclization and hydrolysisForms cyclic heptapeptide ring via ester bond between N-terminal fatty acid carbonyl and Dab4 amino group [7].

Positional Isomerism in Polymyxin B Components: Isoleucine Substitution Dynamics

Polymyxin B, as a clinically used antibiotic, is a mixture of closely related compounds primarily differing at two structural loci: the fatty acyl chain at the N-terminus and the amino acid residue at position 3 within the cyclic heptapeptide ring. The primary components are Polymyxin B1 and Polymyxin B2, constituting approximately 75% and 15% of commercial preparations, respectively [7]. These differ solely in their N-terminal fatty acid: Polymyxin B1 carries (+)-6-methyloctanoic acid, while Polymyxin B2 carries (+)-6-methylheptanoic acid [7] [1]. Minor components Polymyxin B3 and B4 typically feature octanoic and heptanoic acids without the methyl branch.

The defining structural characteristic of "Polymyxin B1 Isoleucine" is the substitution of the L-Leucine residue typically found at position 3 of the cyclic heptapeptide ring in standard Polymyxin B1 with L-Isoleucine. This substitution represents a positional isomerism within the polymyxin B family, specifically at residue 3 [1]. Position 3 is part of the cyclic ring structure (residues 1-7), which is highly conserved except for specific variations like this isoleucine substitution or the stereochemistry of Dab3 observed in some strains.

This substitution (Leu3 → Ile3) arises from the inherent substrate flexibility of the Adenylation (A) domain within the NRPS module responsible for activating and incorporating the amino acid at position 3. While the A domain in the standard Polymyxin B1 synthetase primarily activates L-Leucine, subtle variations in the substrate-binding pocket or the specific strain's genetic background allow for the occasional activation and incorporation of the structurally similar hydrophobic amino acid L-Isoleucine [7] [1]. This results in the biosynthesis of a variant molecule within the polymyxin complex.

Notably, this Leu3/Ile3 isomerism is distinct from:

  • The well-characterized variation at position 6 (D-Phenylalanine in polymyxin B vs. D-Leucine in colistin/polymyxin E).
  • The recently identified stereochemical variation at Dab3 observed in Paenibacillus polymyxa PKB1, where the NRPS incorporates D-2,4-diaminobutyrate (D-Dab) instead of L-Dab at position 3, leading to novel structural variants termed Polymyxin B1-v and B2-v [2] [3].

Research indicates that Polymyxin B1 Isoleucine (with L-Ile at position 3) retains significant antibacterial activity against key Gram-negative pathogens, including Pseudomonas aeruginosa, Acinetobacter baumannii, and Klebsiella pneumoniae isolates, comparable to other major polymyxin B components [1]. This suggests that the hydrophobic side chain at position 3, whether leucine or isoleucine, fulfills a similar structural role within the amphipathic polymyxin molecule, contributing to membrane insertion without drastically altering the overall mechanism of action.

Table 2: Key Structural Variations Defining Polymyxin B Components and Variants

Polymyxin Component/VariantFatty Acyl Chain (N-terminus)Position 3 (Cyclic Ring)Position 6 (Cyclic Ring)Position 7 (Cyclic Ring)Source/Comments
Polymyxin B1 (major)(+)-6-methyloctanoic acidL-LeucineD-PhenylalanineL-LeucineMain component (~75%) [7].
Polymyxin B2 (major)(+)-6-methylheptanoic acidL-LeucineD-PhenylalanineL-LeucineSecond major component (~15%) [7].
Polymyxin B1 Isoleucine(+)-6-methyloctanoic acidL-IsoleucineD-PhenylalanineL-LeucinePositional isomer at residue 3; active vs. key pathogens [1].
Polymyxin P1(+)-6-methyloctanoic acid / 6-methylheptanoic acidL-DabD-PhenylalanineL-ThreonineProduced by P. polymyxa M-1; Phe6/Thr7 instead of Phe6/Leu7 of B1 [8].
Polymyxin B1-v (PK-B1)(+)-6-methyloctanoic acidD-DabD-PhenylalanineL-LeucineStereoisomer at Dab3; produced by P. polymyxa PKB1 [2] [3].

Sulfation Pathways in Post-Translational Modifications

The sulfate moiety in "Polymyxin B1 Isoleucine (sulfate)" is not a naturally occurring post-translational modification (PTM) biosynthesized by the Paenibacillus polymyxa NRPS machinery. Instead, sulfation is a chemical modification introduced during the final stages of pharmaceutical processing of the naturally produced polymyxin complex to form a stable, water-soluble salt suitable for clinical administration [1] [9].

The naturally produced polymyxin antibiotics by P. polymyxa, including variants like Polymyxin B1 Isoleucine, are cationic peptides. This high positive charge (penta-cationic at physiological pH) arises primarily from the protonation of the five free amino groups present on the six L-Dab residues within the molecule (one Dab residue participates in the macrocycle formation). In their native, purified free base form, polymyxins have limited solubility in water.

To enhance solubility and stability for parenteral use, the purified polymyxin base (often a mixture of components like B1, B2, B1-Isoleucine, etc.) undergoes a salt formation reaction with sulfuric acid (H₂SO₄). This reaction involves the protonation of the sulfate ion (SO₄²⁻) by the basic amino groups of the polymyxin molecule. Specifically:

  • Proton Transfer: The free amino groups (-NH₂) on the Dab residues and the N-terminus (though the N-terminus is acylated, some secondary amines might be protonated) act as Bronsted-Lowry bases.
  • Ion Pair Formation: The sulfate ion (SO₄²⁻), acting as an acid (or more precisely, derived from the strong acid H₂SO₄), accepts protons. Given the multiple basic sites on a single polymyxin molecule (predominantly 5+ charge), it typically forms a monosulfate or sometimes a sulfate salt complex. The product specification for Polymyxin B1 Isoleucine explicitly lists it as a monosulfate salt [1]. The reaction can be generalized as:Polymyxin-Base (free base, cationic) + H₂SO₄ → Polymyxin-Sulfate (salt, highly soluble)
  • Crystallization: The resulting polymyxin sulfate salt is then isolated, purified, and crystallized. This sulfate salt form exhibits significantly higher water solubility compared to the free base, enabling formulation for intravenous or intramuscular injection.

The term "sulfate" in "Polymyxin B1 Isoleucine (sulfate)" thus refers strictly to this pharmaceutical counterion, not to a biosynthetic sulfation PTM like tyrosine O-sulfation or glycosaminoglycan sulfation found in eukaryotic proteins. There is no evidence within the available scientific literature on polymyxin biosynthesis for enzymatic sulfation as a natural PTM step in Paenibacillus polymyxa. The sulfate group is ionically bound to the protonated amino groups of the peptide and does not form a covalent sulfate ester (C-O-SO₃⁻) or sulfamide (N-SO₃⁻) linkage. This ionic modification is crucial for the drug's physicochemical properties (solubility, crystallinity) but does not inherently alter the core structure's mechanism of antibacterial action, which relies on interaction with bacterial lipopolysaccharide (LPS) via its cationic cyclic peptide and hydrophobic domains [5] [9]. The sulfate salt form dissociates readily in solution, releasing the active cationic polymyxin molecule.

Key Points on Sulfation:

  • Origin: Chemical addition during pharmaceutical processing, not enzymatic biosynthesis.
  • Purpose: To form a stable, water-soluble salt (monosulfate) for clinical formulation.
  • Chemistry: Ionic bonding between protonated amino groups of polymyxin (primarily on Dab residues) and sulfate anions (SO₄²⁻).
  • Impact: Increases aqueous solubility; does not covalently modify the peptide structure or directly participate in the antimicrobial mechanism.
  • Distinction: Fundamentally different from natural sulfation post-translational modifications involving sulfotransferases and covalent sulfate ester/amide bonds.

Properties

Product Name

Polymyxin B1 Isoleucine (sulfate)

IUPAC Name

N-[(2S)-4-amino-1-[[(2S,3R)-1-[[(2S)-4-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-12-[(2S)-butan-2-yl]-3-[(1R)-1-hydroxyethyl]-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methyloctanamide;sulfuric acid

Molecular Formula

C56H100N16O17S

Molecular Weight

1301.6 g/mol

InChI

InChI=1S/C56H98N16O13.H2O4S/c1-7-31(3)14-12-13-17-43(75)63-36(18-24-57)51(80)72-46(34(6)74)56(85)68-39(21-27-60)48(77)66-41-23-29-62-54(83)45(33(5)73)71-52(81)40(22-28-61)65-47(76)38(20-26-59)67-55(84)44(32(4)8-2)70-53(82)42(30-35-15-10-9-11-16-35)69-49(78)37(19-25-58)64-50(41)79;1-5(2,3)4/h9-11,15-16,31-34,36-42,44-46,73-74H,7-8,12-14,17-30,57-61H2,1-6H3,(H,62,83)(H,63,75)(H,64,79)(H,65,76)(H,66,77)(H,67,84)(H,68,85)(H,69,78)(H,70,82)(H,71,81)(H,72,80);(H2,1,2,3,4)/t31?,32-,33+,34+,36-,37-,38-,39-,40-,41-,42+,44-,45-,46-;/m0./s1

InChI Key

CTVJDEFGPKKPRM-QSEPSDMCSA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC2=CC=CC=C2)C(C)CC)CCN)CCN)C(C)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CCN)NC(=O)[C@H](CCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCN)NC(=O)CCCCC(C)CC)[C@@H](C)O)CCN)CCN.OS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.